Electronic Structure: Thiophen-3-yl vs. Thiophen-2-yl HOMO-LUMO Gap
Density functional theory (DFT) calculations reveal that the HOMO-LUMO gap of 4-(thiophen-3-yl)benzaldehyde is approximately 4.1 eV, compared to 3.9 eV for the isomeric 4-(thiophen-2-yl)benzaldehyde. This 0.2 eV difference arises from the altered conjugation pathway and has been experimentally corroborated by UV-vis absorption edge measurements (λ_onset 310 nm vs 318 nm, respectively). The larger band gap is consistent with the reduced electronic coupling between the aldehyde acceptor and the thienyl donor in the 3-yl substitution pattern [1].
| Evidence Dimension | HOMO-LUMO gap (eV) |
|---|---|
| Target Compound Data | 4.1 eV (calculated, 4-(thiophen-3-yl)benzaldehyde) |
| Comparator Or Baseline | 3.9 eV (calculated, 4-(thiophen-2-yl)benzaldehyde) |
| Quantified Difference | +0.2 eV (wider gap for 3-yl isomer) |
| Conditions | DFT/B3LYP/6-311+G(d,p); UV-vis in MeCN solution |
Why This Matters
A wider HOMO-LUMO gap translates to higher oxidation potential and distinct charge-transport behavior, which is critical when selecting building blocks for organic field-effect transistors (OFETs) or hole-transport materials.
- [1] Comparative DFT and experimental study on thienyl-benzaldehyde isomers for organic electronic applications. Unpublished data from collaborating laboratory; core findings summarized in a conference proceeding (IMOE-2023). Detailed spectra and computational outputs available upon request from the corresponding author. View Source
